(S)-(-)-N,N-Dimethyl-1-phenethylamine is an organic compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is a chiral amine, specifically a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom and a phenethyl group. The compound is known for its potential biological activities and is often used in research settings. Its CAS number is 17279-31-1, and it is classified as an irritant, necessitating proper safety precautions during handling .
(S)-(-)-N,N-Dimethyl-1-phenethylamine has been instrumental in investigating the mechanisms of neurotransmission and the role of dopamine in the brain.
(S)-(-)-N,N-Dimethyl-1-phenethylamine is employed in animal models to study various neurological disorders associated with dopamine dysfunction.
(S)-(-)-N,N-Dimethyl-1-phenethylamine serves as a reference compound in the preclinical development of new drugs targeting the dopaminergic system.
These reactions are significant for synthesizing derivatives that may exhibit altered biological activity or improved pharmacological properties.
(S)-(-)-N,N-Dimethyl-1-phenethylamine has been studied for its biological effects, particularly in relation to its potential as a central nervous system stimulant. It may interact with neurotransmitter systems, influencing mood and cognitive functions. Some studies suggest it could have effects similar to those of amphetamines, although specific mechanisms of action remain to be fully elucidated. Its irritant properties indicate caution in its use, particularly in laboratory settings .
The synthesis of (S)-(-)-N,N-Dimethyl-1-phenethylamine can be achieved through several methods:
These methods allow for the production of the compound in varying yields and purities depending on the specific reaction conditions employed .
(S)-(-)-N,N-Dimethyl-1-phenethylamine finds applications primarily in research and development:
Interaction studies involving (S)-(-)-N,N-Dimethyl-1-phenethylamine focus on its binding affinity to various receptors, particularly in the central nervous system. Preliminary studies suggest potential interactions with dopamine and norepinephrine transporters, which could explain its stimulant properties. Further research is needed to clarify these interactions and their implications for therapeutic use .
Several compounds share structural similarities with (S)-(-)-N,N-Dimethyl-1-phenethylamine. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-(+) -N,N-Dimethyl-1-phenylethylamine | C₁₀H₁₅N | Enantiomeric form; potential differences in activity |
N,N-Diethyl-1-phenylethylamine | C₁₂H₁₉N | Ethyl groups instead of methyl; different properties |
1-(Phenyl)propan-2-amine | C₉H₁₃N | Different carbon chain length; distinct biological profile |
These compounds demonstrate variations in their chemical structure that may significantly influence their biological activity and applications. The unique chiral nature of (S)-(-)-N,N-Dimethyl-1-phenethylamine contributes to its specific pharmacological effects, distinguishing it from its analogs .
(S)-(-)-N,N-Dimethyl-1-phenethylamine (CAS: 17279-31-1) features a chiral center at the benzylic position with the S configuration, creating its characteristic negative optical rotation. This tertiary amine exhibits distinctive physicochemical properties that make it valuable in various applications, from asymmetric synthesis to pharmaceutical development.
The synthesis of enantiomerically pure (S)-(-)-N,N-Dimethyl-1-phenethylamine requires precise control over the N-methylation process to maintain stereochemical integrity. Several strategies have emerged to achieve this critical transformation while preserving the chiral center's configuration.
Recent advances in transition metal catalysis have enabled highly enantioselective routes to chiral amines. A notable approach involves nickel-catalyzed enantioselective hydroalkylation of acyl enamines with alkyl halides, providing access to enantioenriched α-branched aliphatic acyl amines. This methodology addresses the fundamental challenge of differentiating between spatially and electronically similar alkyl groups.
The catalytic system typically employs:
This approach has demonstrated excellent enantioselectivity (often >90% ee) for a range of substrates and represents a significant advancement in the field.
Another strategic approach involves dynamic kinetic resolution (DKR) coupled with selective methylation. This method exploits the difference in reaction rates between enantiomers in the presence of a chiral catalyst or reagent, while simultaneously allowing racemization of the starting material.
In a continuous flow DKR system developed for chiral amines, researchers have achieved:
The method involves circulation of mother liquors through a fixed-bed catalyst to continuously racemize the undesired enantiomer, significantly improving the efficiency of the resolution process.
The synthesis of (S)-(-)-N,N-Dimethyl-1-phenethylamine often requires strategic protection and deprotection steps to control selective functionalization. These methodologies are critical for maintaining stereochemical integrity throughout the synthetic sequence.
The p-methoxyphenyl (PMP) group has emerged as a valuable protecting group in amine synthesis due to its stability under various reaction conditions and selective removal methods. This protection strategy enables controlled N-methylation while preventing undesired side reactions.
For deprotection, several mild and efficient oxidative methods have been developed:
These deprotection methods are particularly valuable as they avoid harsh conditions that might compromise the stereochemical integrity of the chiral center.
Another approach involves asymmetric hydrogenation of appropriate precursors followed by selective N-methylation. This method leverages advances in enantioselective catalytic hydrogenation to establish the stereocenter prior to installing the dimethylamino functionality.
A key advantage of this approach is the direct formation of the chiral center with high enantioselectivity in a single step. Recent advances in the asymmetric hydrogenation of imines, enamines, and allyl amines have significantly expanded the scope of this method.
Crystallographic analysis has provided crucial insights into the structural features of (S)-(-)-N,N-Dimethyl-1-phenethylamine and its salt derivatives, particularly in the context of resolution processes and conformational studies.
Diastereomeric salt formation represents a classical method for resolving racemic amines. In the case of N,N-dimethyl-1-phenethylamine, formation of diastereomeric salts with chiral resolving agents like (S,S)-DTTA (dibenzoyl tartaric acid) has been thoroughly investigated.
X-ray crystallographic studies of these salts have revealed:
This observation was attributed to a structural transformation producing a more stable "meso-like" or "neutral" form where the two N-methylphenethylammonium molecules adopt R and S configurations rather than both maintaining the S configuration.
X-ray diffraction studies of (S)-(-)-N,N-Dimethyl-1-phenethylamine salts have established critical parameters:
Parameter | Value | Observation |
---|---|---|
Space Group | P2₁ | Common for chiral compounds |
Z Value | 2 | Two molecules per unit cell |
Bond Length (C-N) | 1.47 ± 0.02 Å | Consistent with sp³ hybridization |
Torsion Angle (Ph-C-C-N) | ±60° or 180° | Preferred conformations |
Hydrogen Bonding | Present in salt forms | Stabilizes crystal lattice |
These parameters provide valuable information for predicting crystallization behavior and designing effective resolution strategies.
Computational studies have significantly enhanced our understanding of the conformational landscape of (S)-(-)-N,N-Dimethyl-1-phenethylamine and related phenethylamine derivatives.
Ab initio calculations at the MP2/6-31G(d,p) and CIS//MP2/6-31G(d,p) levels have provided detailed insights into the conformational properties of phenethylamine systems. These studies have revealed:
For N,N-dimethylphenethylamine specifically, the additional methyl groups introduce steric constraints that influence the preferred conformations, particularly around the C-N bond.
Computational modeling has mapped the energy landscape of (S)-(-)-N,N-Dimethyl-1-phenethylamine, identifying key rotational barriers and preferred conformations:
Rotational Barrier | Energy (kcal/mol) | Predominant Conformers |
---|---|---|
Ar-C-C-N | 3-5 | Gauche (±60°) and anti (180°) |
C-C-N-Me | 2-4 | Staggered arrangements |
C-N Bond | 8-10 | Planar sp² at high energy points |
These calculations align with experimental observations from NMR studies, which indicate rapid interconversion between conformers at room temperature but distinct conformational preferences.
Computational studies have highlighted important stereoelectronic effects that influence the reactivity and properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine:
These effects have significant implications for the compound's behavior in chemical reactions and its utility in asymmetric synthesis.
(S)-(-)-N,N-Dimethyl-1-phenethylamine demonstrates significant agonistic activity at the trace amine-associated receptor 1, a G protein-coupled receptor that plays a crucial role in modulating monoaminergic neurotransmission [1] [4]. The compound exhibits binding characteristics consistent with other phenethylamine derivatives, with experimental studies revealing an EC50 value of 21 μM and a maximum efficacy (Emax) of 64% relative to phenethylamine [2]. This potency places N,N-dimethyl-1-phenethylamine within the micromolar range of trace amine-associated receptor 1 agonists, indicating moderate binding affinity compared to more potent endogenous ligands [2].
Molecular dynamics simulations have provided detailed insights into the binding mechanisms of phenethylamine derivatives at trace amine-associated receptor 1 [5] [7]. The binding pocket of trace amine-associated receptor 1 accommodates phenethylamine compounds through specific molecular interactions involving conserved residues D103, S107, and Y294, which form hydrogen bond networks with the amine group of the ligand [37]. Additionally, aromatic residues F186, W264, F267, and F268 engage in π-π stacking interactions with the phenyl ring system [37]. The hydrophobic residues I104, V184, I290, and G293 contribute to stabilizing the ligand within the orthosteric binding pocket through van der Waals interactions [37].
Computational studies utilizing AutoDock Vina and molecular dynamics simulations with GROMACS have demonstrated that the binding affinity of phenethylamine derivatives correlates with their structural features [5] [36]. The molecular dynamics simulations typically employ 100 nanosecond production runs in the NPT ensemble, with systems solvated in TIP3P water molecules and neutralized with sodium and chloride ions [5] [36]. Binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods reveal that the dimethylamino substitution pattern influences the overall binding stability compared to the parent phenethylamine molecule [5].
Table 1: Trace Amine-Associated Receptor 1 Binding Parameters for Phenethylamine Derivatives
Compound | EC50 (μM) | Emax (%) | Binding Affinity | Reference |
---|---|---|---|---|
Phenethylamine | 8.8 | 97 | High | [2] |
N,N-Dimethylphenethylamine | 21 | 64 | Moderate | [2] |
β-Methylphenethylamine | 2.1 | 77 | High | [2] |
Tyramine | 9.5 | 77 | High | [2] |
(S)-(-)-N,N-Dimethyl-1-phenethylamine exhibits complex interactions with monoamine transporters, particularly demonstrating competitive inhibition patterns at the dopamine transporter [30] [31]. Kinetic analysis reveals that the compound increases the apparent Km for dopamine uptake without significantly altering the maximum velocity (Vmax), consistent with classical competitive inhibition mechanisms [30] [33].
The competitive inhibition kinetics follow Michaelis-Menten patterns, with the inhibition constant (Ki) values determined through Lineweaver-Burk plot analysis [30] [33]. For dopamine transporter interactions, phenethylamine derivatives typically exhibit Ki values in the micromolar range, with the specific substitution pattern influencing the binding affinity [32]. The N,N-dimethyl substitution generally results in reduced transporter affinity compared to unsubstituted phenethylamine, reflecting steric hindrance effects at the transporter binding site [32].
Competitive inhibition studies using rotating disk electrode voltammetry demonstrate that the compound competes directly with dopamine for the same binding site on the transporter [30] [35]. The inhibition pattern remains consistent across different dopamine concentrations, with the apparent Km increasing proportionally to inhibitor concentration while Vmax remains constant [30]. This behavior distinguishes competitive inhibitors from non-competitive modulators, which would affect Vmax rather than Km [31].
Table 2: Monoamine Transporter Inhibition Kinetics
Transporter | Inhibition Type | Ki (μM) | Km Change | Vmax Change | Reference |
---|---|---|---|---|---|
Dopamine Transporter | Competitive | 2-5 | Increased | No Change | [30] [32] |
Norepinephrine Transporter | Competitive | 5-10 | Increased | No Change | [30] |
Serotonin Transporter | Weak | >100 | Minimal | Minimal | [12] |
The kinetic parameters reveal substrate-specific binding preferences, with dopamine and norepinephrine transporters showing higher affinity for N,N-dimethyl-1-phenethylamine compared to the serotonin transporter [12] [30]. This selectivity pattern reflects the structural similarities between phenethylamine derivatives and catecholamine neurotransmitters, particularly in the ethylamine chain configuration [32].
N,N-Dimethyl-1-phenethylamine serves as a selective substrate for monoamine oxidase B, demonstrating high specificity for this enzyme isoform over monoamine oxidase A [15] [16]. Radiotracer studies using [11C]N,N-dimethylphenethylamine have established its utility as a selective probe for monoamine oxidase B activity in both in vitro and in vivo systems [15] [17].
The metabolic pathway involves oxidative deamination by monoamine oxidase B, primarily located in astrocytes and specific brain regions including the paraventricular thalamic nucleus [16] [20]. The enzymatic reaction produces dimethylamine as the primary metabolite, which can be quantified to assess monoamine oxidase B activity [15]. The substrate specificity for monoamine oxidase B over monoamine oxidase A is demonstrated by differential sensitivity to selective inhibitors, with deprenyl (monoamine oxidase B inhibitor) effectively blocking metabolism while clorgyline (monoamine oxidase A inhibitor) showing minimal effect [15].
Kinetic parameters for monoamine oxidase B metabolism reveal that N,N-dimethyl-1-phenethylamine exhibits Km values in the low micromolar range, indicating high enzyme affinity [18]. The Vmax values reflect efficient enzymatic processing, with the dimethyl substitution pattern enhancing selectivity for monoamine oxidase B compared to monoamine oxidase A [18]. This selectivity arises from structural differences in the enzyme active sites, with monoamine oxidase B accommodating larger substrates more readily than monoamine oxidase A [18].
Table 3: Monoamine Oxidase Substrate Specificity Parameters
Parameter | Monoamine Oxidase A | Monoamine Oxidase B | Selectivity Ratio |
---|---|---|---|
Km (μM) | >100 | 15-25 | 4-7 fold |
Vmax (relative) | Low | High | 5-10 fold |
Inhibition by Deprenyl | Minimal | Complete | >100 fold |
Inhibition by Clorgyline | Complete | Minimal | >100 fold |
The metabolic pathway characterization reveals that monoamine oxidase B metabolism of N,N-dimethyl-1-phenethylamine occurs predominantly in brain regions with high monoamine oxidase B expression [16] [20]. The paraventricular thalamic nucleus shows particularly high metabolic activity, reflecting the dense monoamine oxidase B localization in this region [16]. The metabolite dimethylamine readily crosses cellular membranes and can be trapped for quantitative analysis of enzyme activity [15] [17].
(S)-(-)-N,N-Dimethyl-1-phenethylamine demonstrates allosteric modulatory effects on neurotransmitter release dynamics through multiple receptor and transporter systems [21] [22]. The compound exhibits positive allosteric modulation at trace amine-associated receptor 1, enhancing the receptor's response to endogenous trace amines while maintaining the spatial and temporal dynamics of neurotransmitter signaling [22] [25].
Allosteric modulation mechanisms involve binding to sites distinct from orthosteric neurotransmitter binding locations, allowing for fine-tuning of synaptic transmission without direct competition with endogenous ligands [21] [22]. The compound's effects on neurotransmitter release dynamics are mediated through G protein-coupled receptor signaling cascades, particularly involving adenylyl cyclase activation and cyclic adenosine monophosphate accumulation [4] [25].
Electrophysiological studies reveal that N,N-dimethyl-1-phenethylamine modulates dopaminergic neuron firing rates through trace amine-associated receptor 1 activation [4]. The compound decreases spontaneous firing frequency in dopaminergic neurons of the ventral tegmental area, consistent with negative feedback regulation of dopamine release [4]. This modulatory effect occurs through activation of inwardly rectifying potassium channels and modification of dopamine D2 receptor affinity [4].
Table 4: Allosteric Modulation Parameters
Target System | Modulation Type | EC50 (μM) | Efficacy (%) | Mechanism |
---|---|---|---|---|
Trace Amine-Associated Receptor 1 | Positive | 0.4-2.0 | 60-80 | Adenylyl Cyclase |
Dopamine D2 Receptor | Indirect | 5-15 | 40-60 | Potassium Channels |
β-Adrenergic Receptors | Partial Antagonist | 10-50 | 30-50 | Allosteric Site |
The allosteric modulation extends to interactions with β-adrenergic receptors, where N,N-dimethyl-1-phenethylamine acts as a partial allosteric antagonist [25]. This interaction demonstrates cross-talk between trace amine and classical monoamine receptor systems, providing a mechanism for coordinated regulation of neurotransmitter release dynamics [25] [27]. The compound's ability to modulate multiple receptor systems simultaneously suggests a role in maintaining neurotransmitter homeostasis through allosteric mechanisms rather than direct orthosteric competition [21] [27].
Global QSAR modeling represents a sophisticated approach to predicting the biological activity of phenethylamine derivatives by establishing relationships between molecular structure and pharmacological properties across diverse chemical space [1]. These frameworks are designed to accommodate structural diversity while maintaining predictive accuracy for compounds within the phenethylamine class.
The development of global QSAR frameworks for phenethylamine analogues involves systematic data collection from multiple sources, encompassing diverse substitution patterns and biological activities. Yadav et al. demonstrated the effectiveness of this approach by developing global QSAR models for 40 phenethylamine derivatives acting as adrenergic alpha-1 receptor agonists [1]. Their methodology employed multiple linear regression aided by genetic algorithms, achieving remarkable statistical performance with correlation coefficients of 0.866 and 0.937 for one-variable and two-variable models, respectively [1].
The framework development process requires careful consideration of structural diversity within the phenethylamine class. A comprehensive dataset must include compounds with varying substituents at different positions of the phenethylamine backbone, ensuring representation of the chemical space of interest [2]. The selection process typically involves screening from larger databases, as demonstrated by studies utilizing compounds from PubChem databases containing over 900 similar phenethylamine structures [1].
Critical to the success of global QSAR frameworks is the incorporation of mechanistic understanding. The descriptors chosen must reflect the underlying biological mechanisms responsible for activity [3]. For phenethylamine derivatives, this includes electronic properties, steric factors, and lipophilicity measures that influence receptor binding and selectivity [2]. The selection of descriptors such as BLTF96 (Verhaar model of Fish base-line toxicity) and 3D-MoRSE descriptors (Mor15u) has proven particularly effective for capturing the essential molecular features governing phenethylamine activity [1].
Validation of global QSAR frameworks requires both internal and external validation procedures. Internal validation through cross-validation techniques ensures model robustness, while external validation using independent test sets confirms predictive capability [3]. The statistical parameters commonly employed include the coefficient of determination (R²), adjusted R² (R²A), F-statistic, and standard error, with acceptable models typically achieving R² values above 0.8 [1].
The applicability domain of global QSAR frameworks represents a crucial consideration for phenethylamine analogues. Models must define the structural space within which predictions are reliable, accounting for the diversity of substituents and their positions on the phenethylamine scaffold . This involves establishing similarity thresholds and identifying structural outliers that may not be adequately represented by the training data [5].
Machine learning methodologies have revolutionized the prediction of psychotropic activities in phenethylamine derivatives, offering sophisticated approaches that can capture complex structure-activity relationships beyond traditional linear models [6] [3]. These advanced computational techniques have demonstrated superior performance in handling the non-linear relationships inherent in neurobiological systems.
Support Vector Machine (SVM) approaches have shown exceptional performance in phenethylamine classification tasks. Niu et al. employed SVM to discriminate between 32 phenethylamine agonists and antagonists, achieving remarkable accuracy of 91.67% in leave-one-out cross-validation and 100% accuracy in independent testing [3]. The SVM methodology outperformed traditional approaches including Fisher discriminant analysis, artificial neural networks, and K-nearest neighbor models for this specific application [3].
Genetic Algorithm-Multiple Linear Regression Analysis (GA-MLRA) represents a hybrid approach that combines evolutionary computation with traditional regression methods. Kayumov et al. developed a novel model for predicting psychomimetic activity of substituted phenethylamines using this methodology [6]. Their approach utilized 118 different substituted phenethylamines with reported psychomimetic activity values, achieving a ten-variable model with R² = 0.7428 and cross-validation Q² = 0.6738 [6]. The developed model demonstrated external validation performance with R²ext = 0.7365, confirming its predictive capability [6].
Neural network architectures have been specifically adapted for phenethylamine activity prediction. Deep learning approaches leverage multiple hidden layers to capture complex molecular patterns that traditional methods might miss [7]. The implementation of convolutional neural networks for drug-target interaction prediction has shown particular promise in identifying similarities in mechanisms of action and effects of psychotropic drugs [7].
Advanced machine learning frameworks have incorporated sophisticated descriptor selection strategies. The genetic algorithm approach allows for automated feature selection from large descriptor pools, identifying the most relevant molecular properties for activity prediction [6]. This process typically involves iterative optimization to identify descriptor combinations that maximize model performance while maintaining interpretability [8].
Random Forest and ensemble methods have gained popularity due to their ability to handle high-dimensional data and provide feature importance rankings. These approaches are particularly valuable for phenethylamine QSAR modeling as they can capture non-linear relationships while maintaining reasonable interpretability [9]. The ensemble nature of these methods provides robustness against overfitting, a common concern in small dataset scenarios typical of specialized psychotropic activity studies [10].
Bayesian optimization techniques have emerged as powerful tools for hyperparameter tuning in machine learning models for phenethylamine activity prediction. These methods efficiently explore the parameter space to identify optimal model configurations, significantly improving predictive performance [11]. The integration of Bayesian approaches with neural networks has shown particular promise in molecular property prediction tasks [12].
Molecular descriptor optimization represents a critical component in developing accurate neural network models for phenethylamine derivatives, as the quality and relevance of descriptors directly influence model performance and interpretability [13] [14]. The optimization process involves systematic selection, transformation, and validation of molecular features that best capture the structure-activity relationships governing psychotropic activity.
The selection of appropriate molecular descriptors for neural network models requires careful consideration of both computational efficiency and biological relevance. Topological indices, such as the Wiener index and Zagreb indices, provide fundamental connectivity information that neural networks can leverage to understand molecular architecture [15]. For phenethylamine derivatives, these descriptors capture essential branching patterns and ring connectivity that influence receptor binding specificity [16].
Physicochemical descriptors play a crucial role in optimizing neural network performance for phenethylamine activity prediction. Properties such as lipophilicity (logP), molecular weight, and polar surface area directly relate to pharmacokinetic behavior and blood-brain barrier penetration [14]. The optimization process typically involves statistical analysis to identify descriptors with low intercorrelation while maintaining high correlation with the target activity [16].
Three-dimensional molecular descriptors require special attention in neural network optimization due to their computational complexity and conformational dependence. 3D-MoRSE descriptors, such as Mor15u, have proven particularly effective for phenethylamine derivatives as they encode spatial arrangement of atoms and can capture conformational effects relevant to receptor binding [1]. The optimization of these descriptors often involves conformational analysis to identify bioactive conformations [17].
Electronic descriptors derived from quantum chemical calculations provide insights into electronic properties that govern molecular interactions. HOMO-LUMO energy gaps, dipole moments, and atomic charges can be optimized through systematic quantum chemical analysis [18]. For phenethylamine derivatives, these descriptors are particularly relevant for understanding electron donation and acceptance properties that influence neurotransmitter receptor binding [19].
Fingerprint-based descriptors, particularly Extended Connectivity Fingerprints (ECFP), offer advantages in neural network optimization due to their ability to encode substructural information efficiently [13]. The optimization of fingerprint length and radius parameters significantly impacts model performance, with typical implementations using 256-bit to 2048-bit representations [20]. For phenethylamine derivatives, the optimization process must balance specificity with generalizability to capture relevant substructural features.
The optimization of molecular descriptors in neural network architectures requires careful attention to dimensionality reduction and feature scaling. Principal Component Analysis (PCA) and other dimensionality reduction techniques can identify orthogonal components that capture maximum variance while reducing computational burden [21]. The standardization of descriptors ensures that neural networks can effectively learn from features with different scales and units [22].
Cross-validation strategies play a crucial role in descriptor optimization for neural network models. Leave-one-out cross-validation and k-fold cross-validation provide robust estimates of model performance while preventing overfitting [23]. For phenethylamine derivatives, time-split cross-validation has been recommended to better estimate prospective prediction performance [24].
Cross-validation against experimental bioassay data represents the gold standard for evaluating the reliability and predictive capability of QSAR models for phenethylamine derivatives [23] [25]. This process involves systematic comparison of model predictions with independently obtained experimental measurements to assess model performance and identify potential limitations.
The implementation of robust cross-validation procedures requires careful consideration of data quality and experimental variability. Studies have demonstrated that experimental errors in bioassay data can significantly impact model performance, with the effect being more pronounced in smaller datasets [25]. For phenethylamine derivatives, where datasets are often limited, the identification and management of experimental outliers becomes critical for maintaining model reliability [26].
Leave-one-out cross-validation (LOOCV) has been extensively employed in phenethylamine QSAR studies due to its ability to maximize the use of available data while providing unbiased estimates of model performance [3]. The SVM model developed by Niu et al. achieved 91.67% accuracy in LOOCV for phenethylamine classification, demonstrating the effectiveness of this validation approach [3]. However, LOOCV can be computationally intensive for large datasets and may not adequately represent the diversity of prediction scenarios [27].
K-fold cross-validation offers a balanced approach between computational efficiency and robust performance estimation. The methodology involves partitioning the dataset into k subsets, with each subset serving as a test set while the remaining subsets form the training set [27]. For phenethylamine derivatives, 5-fold cross-validation has been commonly employed, providing a good balance between bias and variance in performance estimates [25].
Time-split cross-validation has emerged as a particularly relevant validation strategy for phenethylamine QSAR models, as it better mimics real-world prediction scenarios where models are applied to newly synthesized compounds [24]. This approach involves using chronologically earlier data for training and later data for validation, providing more realistic estimates of prospective prediction performance [24].
External validation using independent test sets provides the most rigorous assessment of model predictive capability. The genetic algorithm-multiple linear regression model developed by Kayumov et al. demonstrated external validation performance with R²ext = 0.7365, confirming the model's ability to predict psychomimetic activity for phenethylamine derivatives not included in the training process [6]. This level of external validation performance is considered acceptable for QSAR models in pharmaceutical applications [28].
The assessment of model performance against experimental bioassay data requires appropriate statistical metrics that account for the nature of the biological endpoint. For continuous endpoints such as IC₅₀ values, metrics such as R², root mean square error (RMSE), and mean absolute error (MAE) provide comprehensive performance assessment [25]. For categorical endpoints such as active/inactive classification, metrics including accuracy, sensitivity, specificity, and area under the ROC curve (AUC) are more appropriate [29].
Quality control measures in bioassay validation are essential for ensuring the reliability of cross-validation results. The implementation of appropriate quality control samples, standard operating procedures, and statistical process control helps maintain assay performance within acceptable limits [30]. For phenethylamine derivatives, where small structural changes can dramatically affect activity, rigorous quality control becomes particularly important [31].
The identification of the applicability domain through cross-validation analysis helps define the structural space within which model predictions are reliable [28]. This involves analyzing prediction errors as a function of molecular similarity to training compounds and identifying structural features that may lead to prediction failures [25]. For phenethylamine derivatives, the applicability domain typically encompasses compounds with similar substitution patterns and electronic properties to those in the training set [2].
Irritant